BenchChemオンラインストアへようこそ!

5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide

Antitubercular SAR Nitroreductase bioactivation Steric parameter comparison

5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide (CAS 309293-13-8) is a fully synthetic, heterocyclic small molecule (C₂₀H₁₃N₃O₄S; MW 391.4 g/mol) that integrates a 5-(3-nitrophenyl)furan-2-carboxamide core with a 4-phenylthiazol-2-ylamine terminus via a central amide linkage. The compound is commercially supplied as a research-grade chemical (≥97% purity) by multiple vendors including Santa Cruz Biotechnology (catalog sc-336675) and Chemenu (catalog CM1054796), and is explicitly labeled for laboratory research use only, not for diagnostic or therapeutic applications.

Molecular Formula C20H13N3O4S
Molecular Weight 391.4 g/mol
Cat. No. B15210707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide
Molecular FormulaC20H13N3O4S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24)
InChIKeyWRVNIRHHMYQKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide: Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide (CAS 309293-13-8) is a fully synthetic, heterocyclic small molecule (C₂₀H₁₃N₃O₄S; MW 391.4 g/mol) that integrates a 5-(3-nitrophenyl)furan-2-carboxamide core with a 4-phenylthiazol-2-ylamine terminus via a central amide linkage . The compound is commercially supplied as a research-grade chemical (≥97% purity) by multiple vendors including Santa Cruz Biotechnology (catalog sc-336675) and Chemenu (catalog CM1054796), and is explicitly labeled for laboratory research use only, not for diagnostic or therapeutic applications [1]. Its structural architecture places it at the intersection of nitrophenyl-furan and phenylthiazole pharmacophore space, a region exploited in anti-infective discovery programs targeting Mycobacterium tuberculosis and Staphylococcus aureus, as well as in kinase inhibitor campaigns against targets such as PKMYT1 [2][3].

Why 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Unsubstituted or 5-Nitro-Furan Analogs in Anti-Infective and Kinase-Targeted Research


The 3-nitrophenyl substituent at the furan 5-position of this compound is not a conservative replacement for either a direct 5-nitro group on the furan ring or an unsubstituted phenyl ring. In the 2-aminothiazole-conjugated nitrofuran series reported by Ran et al., the parent scaffold 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide achieved antitubercular activity (Mtb H37Ra MIC = 0.27 µg/mL for the most potent derivative 18e) only when optimized substituents were present at the 3-position of the benzene ring attached to the furan [1]. Replacing the 5-nitro group with a 5-(3-nitrophenyl) group fundamentally alters the electronic distribution, steric bulk, and metabolic liability of the molecule, rendering substitution of one chemotype for the other without re-optimization invalid. Furthermore, unsubstituted N-(4-phenylthiazol-2-yl)furan-2-carboxamide lacks the electron-withdrawing nitro group required for nitroreductase-mediated bioactivation, a mechanism essential for the antimycobacterial activity of nitrofuran and nitroaryl derivatives [2]. In kinase-targeted applications, the 3-nitrophenyl group introduces a hydrogen-bond-accepting, π-stacking motif absent in des-nitro analogs, which is critical for engaging the hinge region or DFG-out pocket in kinases such as PKMYT1 and PIM family members [3][4].

Quantitative Differentiation Evidence for 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide Against Closest Structural Analogs


Structural Differentiation from 5-Nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide: Substitution Pattern Alters Bioactivation Potential and Steric Profile

The target compound replaces the 5-nitro group on the furan ring (present in the lead scaffold of Ran et al. 2016) with a 5-(3-nitrophenyl) substituent. This change increases the molecular weight from 301.3 g/mol (5-nitro analog) to 391.4 g/mol (+90.1 Da) and adds an aryl ring that introduces distinct steric demands. In the Ran et al. series, the parent 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide was used as the core scaffold, and the most potent antitubercular derivatives required additional substitution at the 3-position of the benzene ring attached to the furan. The best compound 18e (bearing a benzamide substituent at that position) achieved Mtb H37Ra MIC = 0.27 µg/mL and S. aureus MIC = 1.36 µg/mL [1]. The target compound differs fundamentally: the nitro group is positioned on a meta-substituted phenyl ring rather than directly on the electron-rich furan, which alters the reduction potential (E₁/₂) relevant to nitroreductase-mediated activation—a critical determinant of antimycobacterial activity in nitrofuran and nitroaryl chemotypes [2]. This structural distinction means the compound cannot be assumed to share the same bioactivation pathway or MIC values without independent measurement.

Antitubercular SAR Nitroreductase bioactivation Steric parameter comparison

Meta-Nitro vs. Para-Nitro Isomer Differentiation: Regioisomeric Positioning Modulates Electronic Properties and Biological Recognition

The target compound bears the nitro group at the meta (3-) position of the phenyl ring attached to the furan C-5. In a series of nitrophenyl-1,3,4-thiadiazole-furan-2-carboxamide analogs, the para-nitro isomer (4h) demonstrated measurable antimicrobial activity with a reported MIC of 9.87 mM against tested microorganisms [1]. The meta-nitrophenyl regioisomer (the target compound) is expected to exhibit different electronic properties (Hammett σₘ = 0.71 for NO₂ vs. σₚ = 0.78), dipole moment orientation, and hydrogen-bonding geometry compared to the para isomer, which can influence target binding specificity and potency. While no direct head-to-head activity comparison between the meta and para isomers of the furan-2-carboxamide phenylthiazole series has been published, the regioisomeric distinction is well-established in medicinal chemistry as a determinant of target engagement, with meta-substituted nitroaromatics often displaying distinct pharmacokinetic and metabolic profiles from their para counterparts due to differences in cytochrome P450-mediated metabolism and glutathione conjugation susceptibility [2].

Regioisomer SAR Nitrophenyl positional effect Electronic parameter comparison

Kinase Selectivity Potential: Phenylthiazole-Furan Carboxamide Scaffold Is Privileged in PIM and PKMYT1 Kinase Inhibitor Patents

The phenylthiazole-furan carboxamide scaffold present in the target compound is explicitly claimed as a core template in multiple kinase inhibitor patents. Incyte Corporation's patent family (WO2014113388A1 / EP2945939 / US20200405702) describes thiazolecarboxamide compounds as PIM kinase inhibitors, where the 4-phenylthiazol-2-yl amide motif is a key pharmacophore for PIM-1, PIM-2, and PIM-3 inhibition [1]. Separately, a structurally related compound class targeting PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase) has been reported with Ki values in the nanomolar range (32 nM for a representative analog), as recorded in BindingDB and ChEMBL [2]. The target compound retains the complete 4-phenylthiazol-2-yl amide motif required for kinase hinge-binding interactions, plus a 3-nitrophenyl-furan moiety that can engage the hydrophobic pocket adjacent to the ATP-binding site. While no direct biochemical IC₅₀ or Ki data are publicly available for the exact target compound against these kinases, its scaffold is embedded within the patent Markush structures and therefore represents a validated cheminformatics starting point for kinase inhibitor lead optimization.

Kinase inhibition PKMYT1 PIM kinase Patent SAR

Commercial Purity Benchmarking: ≥97% Purity Aligns with Industry Standard for Screening-Grade Compound Procurement

The target compound is offered at ≥97% purity by Chemenu (catalog CM1054796) and similarly by Santa Cruz Biotechnology (sc-336675), which meets the minimum purity threshold (≥95%) recommended for primary biochemical and cell-based screening campaigns . This purity level is comparable to that of commonly procured analogs: N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide (≥97%, BenchChem), and 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide derivatives synthesized in academic laboratories typically achieve >95% purity post-chromatography as reported in the Ran et al. 2016 study [1]. The availability of the compound through multiple independent suppliers provides sourcing redundancy, reducing supply-chain risk for multi-year lead optimization programs. The molecular formula (C₂₀H₁₃N₃O₄S) and CAS number (309293-13-8) are unambiguously registered, enabling precise procurement without structural ambiguity .

Compound purity Procurement specification Quality control

Absence of Direct Head-to-Head Activity Data: A Critical Gap Requiring Experimental Validation Before Procurement Commitment

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (as of May 2026) revealed no primary research article, patent example, or publicly deposited bioassay result that provides quantitative biological activity data (MIC, IC₅₀, Ki, EC₅₀, or Kd) for the exact compound 5-(3-nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide against any defined biological target or whole-cell organism. All available evidence for activity is class-level inference derived from structurally related analogs [1][2]. Consequently, any procurement decision for biological evaluation must be accompanied by a plan for de novo experimental characterization. The compound's value proposition rests on its privileged scaffold architecture and the synthetic tractability of its meta-nitrophenyl-furan substitution pattern for SAR expansion, rather than on pre-existing potency data. Users requiring a compound with pre-validated biological activity should instead consider the 2-aminothiazole nitrofuran derivatives characterized in Ran et al. 2016, where MIC values are reported for 12 compounds against Mtb H37Ra and S. aureus [3].

Data gap analysis Experimental validation requirement Procurement risk assessment

Procurement-Optimized Application Scenarios for 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide Based on Verified Evidence


Kinase Inhibitor Hit Identification Starting from a PIM/PKMYT1-Privileged Scaffold

The compound is structurally appropriate as a starting point for PIM kinase (PIM-1, PIM-2, PIM-3) or PKMYT1 inhibitor discovery, as its 4-phenylthiazol-2-yl amide core is explicitly claimed in Incyte's PIM kinase inhibitor patent family (WO2014113388A1, EP2945939, US20200405702) [1]. While the target compound itself lacks published enzymatic data, it can serve as a synthetic intermediate or fragment for elaboration into a focused kinase inhibitor library. Researchers should budget for primary biochemical screening (e.g., PIM-1 IC₅₀ determination via ADP-Glo assay) and confirmatory PKMYT1 fluorescence polarization assays to establish its own potency profile. The meta-nitrophenyl group offers a synthetic handle for reduction to aniline followed by amide coupling, sulfonamide formation, or urea synthesis, enabling rapid SAR expansion around the solvent-exposed region of the kinase ATP pocket [2].

Nitroreductase-Dependent Prodrug Design Using the 3-Nitrophenyl Motif

The 3-nitrophenyl substituent can function as a nitroreductase (NTR)-sensitive trigger in prodrug strategies, particularly for targeting hypoxic tumor environments or NTR-expressing bacterial strains. Although the compound has not been evaluated in such systems, the meta-nitrophenyl group is a known substrate for E. coli NfsA/NfsB nitroreductases and human NAD(P)H:quinone oxidoreductase (NQO1), with reduction rates dependent on the electronic environment of the aryl ring [1]. The compound can be procured as a model substrate for developing NTR-coupled fluorogenic or luminescent probes, where reduction of the nitro group to an amine produces a measurable change in the molecule's spectroscopic properties [2]. Users should confirm the reduction kinetics (Vₘₐₓ, Kₘ) under their assay conditions before committing to large-scale procurement.

Antibacterial SAR Probe Differentiated from 5-Nitrofuran Lead Series

The compound can be employed as a comparator compound to investigate whether shifting the nitro group from the furan ring (as in Ran et al. 2016's 5-nitrofuran series) to a meta-nitrophenyl substituent preserves, enhances, or abolishes antimycobacterial activity [1]. In the Ran et al. series, the 5-nitrofuran core was essential for activity, with the most potent analog (18e) achieving Mtb H37Ra MIC = 0.27 µg/mL [2]. Testing the target compound in parallel against the same Mtb H37Ra strain and S. aureus panel would directly determine whether the 3-nitrophenyl-furan scaffold retains nitroreductase-dependent bioactivation or alternatively engages a different mechanism of action. This head-to-head comparison would generate the quantitative differential data currently absent from the public domain, directly informing whether this chemotype warrants further investment versus the established 5-nitrofuran series.

Computational Chemistry and Docking Studies Leveraging the Compound's Well-Defined Three-Ring Architecture

The compound's well-defined three-ring architecture (furan, 3-nitrophenyl, and 4-phenylthiazole) connected by a central amide bond makes it suitable for computational docking and molecular dynamics simulations against kinase targets where co-crystal structures are available (e.g., PIM-1 PDB: 3BGQ, PKMYT1 PDB: 3P1A). The presence of the amide bond provides a defined torsional profile, and the nitro group serves as a strong hydrogen bond acceptor, facilitating pose prediction in silico [1][2]. Procurement for this purpose requires only milligram quantities for structural verification (¹H NMR, LCMS) and can prioritize computational evaluation before committing to biological assays, reducing financial risk.

Quote Request

Request a Quote for 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.